molecular formula C₂₁H₄₀O₄ B1139666 1-Oleoyl-sn-glycerol CAS No. 129784-87-8

1-Oleoyl-sn-glycerol

Cat. No.: B1139666
CAS No.: 129784-87-8
M. Wt: 356.54
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2,3-Dihydroxypropyl (9Z)-Octadec-9-enoate is a chemical compound that belongs to the class of fatty acid esters It is characterized by the presence of a glycerol backbone esterified with an unsaturated fatty acid, specifically oleic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3-Dihydroxypropyl (9Z)-Octadec-9-enoate typically involves the esterification of glycerol with oleic acid. The reaction can be catalyzed by acidic or enzymatic catalysts. A common method involves the use of sulfuric acid as a catalyst under reflux conditions. The reaction proceeds as follows:

    Glycerol and Oleic Acid Reaction: Glycerol is reacted with oleic acid in the presence of sulfuric acid. The mixture is heated under reflux to facilitate the esterification process.

    Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of (2S)-2,3-Dihydroxypropyl (9Z)-Octadec-9-enoate can be scaled up using continuous flow reactors. Enzymatic catalysis, using lipases, is also a preferred method due to its specificity and mild reaction conditions. The process involves:

    Continuous Flow Reactor: Glycerol and oleic acid are continuously fed into a reactor where they react in the presence of an acidic catalyst.

    Enzymatic Catalysis: Lipases are used to catalyze the esterification reaction at moderate temperatures, resulting in high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,3-Dihydroxypropyl (9Z)-Octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the oleic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups in the glycerol backbone can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major products include epoxides, diols, aldehydes, and ketones.

    Reduction: The major products are the corresponding alcohols.

    Substitution: The products depend on the substituent introduced, such as tosylates or other ester derivatives.

Scientific Research Applications

(2S)-2,3-Dihydroxypropyl (9Z)-Octadec-9-enoate has several scientific research applications:

    Chemistry: It is used as a model compound for studying esterification and transesterification reactions.

    Biology: The compound is studied for its role in lipid metabolism and its potential as a bioactive lipid.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is used in the production of biodegradable lubricants and surfactants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2,3-Dihydroxypropyl (9Z)-Octadec-9-enoate is unique due to its specific combination of a glycerol backbone with an unsaturated fatty acid. This structure imparts distinct physicochemical properties, such as amphiphilicity and the ability to form micelles, which are valuable in various applications.

Properties

IUPAC Name

[(2S)-2,3-dihydroxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRNAYUHWVFMIP-QJRAZLAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name MG(18:1(9Z)/0:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011567
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

129784-87-8
Record name MG(18:1(9Z)/0:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011567
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.